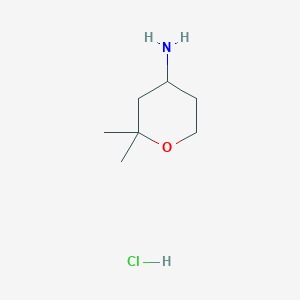

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)5-6(8)3-4-9-7;/h6H,3-5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJOGFORYNQVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride (CAS Number: 90048-31-0), a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, chemical properties, and potential therapeutic applications.

Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic bioactive molecules.[1][2] Its favorable physicochemical properties, including metabolic stability and the ability to form hydrogen bonds, make it an attractive moiety for designing novel therapeutic agents. The incorporation of an amine functional group, as seen in 2,2-Dimethyl-tetrahydro-pyran-4-ylamine, introduces a basic center that can be crucial for target engagement and modulating pharmacokinetic properties. This particular derivative, with its gem-dimethyl substitution, offers unique conformational constraints that can be exploited in rational drug design.

Derivatives of the tetrahydropyran and related pyran structures have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4] Furthermore, substituted tetrahydropyridines, which share structural similarities, have been investigated for their effects on the central nervous system, including activity as dopamine receptor agonists and monoamine oxidase (MAO) inhibitors.[5] This highlights the potential for this compound to serve as a valuable building block in the development of novel therapeutics.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 90048-31-0 | [6] |

| Molecular Formula | C₇H₁₆ClNO | |

| Molecular Weight | 165.66 g/mol | [7] |

| IUPAC Name | 2,2-dimethyltetrahydro-2H-pyran-4-amine hydrochloride | [7] |

| Synonyms | 2,2-Dimethyl-tetrahydropyran-4-ylamine HCl | N/A |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, has a CAS number of 25850-22-0, a molecular formula of C₇H₁₅NO, and a molecular weight of 129.20 g/mol .[8][9]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 2,2-dimethyltetrahydropyran-4-one (CAS: 1194-16-7).[10][11]

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

Several synthetic routes to 2,2-dimethyltetrahydropyran-4-one have been reported, primarily in patent literature. One common approach involves the cyclization of an appropriate acyclic precursor. For instance, a method described involves the reaction of 2-methyl-3-butyn-2-ol with ethylene bromide in the presence of a catalyst, followed by hydration and cyclization to yield the desired ketone.[6]

Illustrative Synthetic Workflow for the Precursor:

Caption: A generalized workflow for the synthesis of the key intermediate, 2,2-dimethyltetrahydropyran-4-one.

Reductive Amination to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine

The conversion of the ketone precursor to the primary amine is typically achieved through reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination (General Procedure)

Causality: The choice of a reducing agent is critical for the success of this reaction. A reagent that selectively reduces the imine intermediate without significantly reducing the starting ketone is preferred. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed for this purpose due to their mild and selective nature. The use of an ammonia source, such as ammonium acetate or aqueous ammonia, is necessary to form the imine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,2-dimethyltetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added an excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Reduction: The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture. The temperature should be monitored and controlled, as the reduction can be exothermic.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any unreacted starting materials and byproducts. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to yield the crude 2,2-Dimethyl-tetrahydro-pyran-4-ylamine.

-

Purification: The crude product can be purified by distillation or column chromatography to obtain the pure amine.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

Causality: The formation of a hydrochloride salt is a straightforward acid-base reaction. The use of a solution of hydrogen chloride in a non-protic solvent like diethyl ether or dioxane is ideal as it allows for the precipitation of the salt, facilitating its isolation.

Step-by-Step Methodology:

-

Dissolution: The purified 2,2-Dimethyl-tetrahydro-pyran-4-ylamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in the same solvent (or a compatible one like dioxane) is added dropwise to the stirred solution of the amine.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

-

Isolation: The solid is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield the final product, this compound.

Overall Synthesis Workflow:

Caption: A step-by-step workflow for the synthesis of this compound from its ketone precursor.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely available in the public domain, the following techniques would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. The proton NMR would show characteristic signals for the gem-dimethyl groups, the methylene protons of the tetrahydropyran ring, and the methine proton at the C4 position.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (or ammonium in the salt form) and the C-O-C stretch of the ether linkage in the tetrahydropyran ring.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its structure.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively documented in peer-reviewed literature, its structural features suggest potential applications in several therapeutic areas. The tetrahydropyran moiety is a common feature in molecules targeting a variety of biological pathways.

Potential Research Areas:

-

Central Nervous System (CNS) Disorders: The structural similarity to known CNS-active compounds suggests that derivatives of this amine could be explored for their potential as modulators of neurotransmitter receptors or enzymes involved in neurological processes.

-

Oncology: The tetrahydropyran ring is present in some anticancer agents. This compound could serve as a scaffold for the development of novel cytotoxic or targeted therapies.[3]

-

Infectious Diseases: The amine functionality and the heterocyclic core are features found in many antimicrobial agents. This compound could be a starting point for the synthesis of new antibacterial or antifungal drugs.

Logical Relationship for Drug Discovery Application:

Caption: A logical workflow illustrating the use of this compound as a building block in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. The free base should be protected from light.[8]

The free base, 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine, is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[9]

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The inherent properties of the tetrahydropyran scaffold, combined with the reactive amine functionality, make this compound a promising starting point for the development of novel therapeutic agents across a range of disease areas. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyloxan-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

ResearchGate. (2016). Pyran and Its Derivatives. Retrieved from [Link]

-

Auctores Online. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Taylor & Francis. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

-

World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]

-

PubMed Central. (2019). Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. Retrieved from [Link]

-

PubMed. (2011). Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Tetrahydropyran synthesis [organic-chemistry.org]

- 3. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Synthesis, structure-activity relationship of novel substituted 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylates as potential anti-mycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. chemscene.com [chemscene.com]

- 9. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7 [chemicalbook.com]

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride structure

An In-Depth Technical Guide to 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the development of novel therapeutics. The tetrahydropyran ring system is a prime example of such a scaffold, frequently encountered in a wide array of natural products and synthetic bioactive molecules.[1] Its conformational pre-organization and ability to engage in hydrogen bonding interactions make it an attractive moiety for medicinal chemists. This guide focuses on a specific, yet highly valuable derivative: this compound. The introduction of a dimethyl group at the 2-position offers steric bulk, which can influence binding selectivity and metabolic stability, while the amine functionality at the 4-position provides a crucial handle for further chemical elaboration. As a hydrochloride salt, the compound's solubility and handling properties are enhanced, making it a practical building block in a research and development setting.[2] This document aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications in the development of next-generation therapeutics targeting a range of diseases, including those affecting the central nervous system.[3]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties. This compound is a chiral molecule, and its three-dimensional structure is key to its biological activity.

Chemical Structure

The chemical structure of this compound is depicted below. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain, with the substituents occupying either axial or equatorial positions. The gem-dimethyl group at the 2-position locks the conformation of that side of the ring, which can have significant implications for how the molecule interacts with its biological targets.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing experimental conditions, such as reaction setups and purification protocols, as well as for formulation and drug delivery studies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water and lower alcohols | [2] |

| Storage Temperature | 2-8°C | [3] |

| CAS Number | 90048-31-0 | [3][4] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the construction of the tetrahydropyranone backbone, followed by the crucial reductive amination step to introduce the amine functionality, and finally, salt formation. The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This process is designed to be robust and scalable, with defined in-process controls to ensure the quality of intermediates and the final product.

Caption: Synthetic workflow for 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, starting from the corresponding ketone.

Step 1: Reductive Amination of 2,2-Dimethyltetrahydropyran-4-one

This step is the cornerstone of the synthesis, converting the ketone precursor into the desired primary amine. The choice of a reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.

-

Reaction Setup: To a solution of 2,2-dimethyltetrahydropyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add ammonium acetate (5-10 eq) and acetic acid (2-3 eq).

-

Reagent Addition: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. This is a self-validating checkpoint; the progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C. The use of a milder reducing agent prevents over-reduction and side reactions.

-

Workup and Isolation: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-tetrahydro-pyran-4-ylamine.

Step 2: Hydrochloride Salt Formation

The conversion of the free amine to its hydrochloride salt enhances its stability and water solubility, which is often desirable for pharmaceutical applications.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove any remaining impurities, and dry under vacuum to yield the final product, this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow

The following diagram illustrates the typical workflow for the analytical characterization of the final product.

Caption: Analytical workflow for product characterization.

Expected Analytical Data

The following table summarizes the expected data from the analytical characterization of this compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the gem-dimethyl protons, the methylene protons of the tetrahydropyran ring, the methine proton at the 4-position, and the ammonium protons. |

| ¹³C NMR | Resonances for the quaternary carbon at the 2-position, the methylene carbons, the methine carbon at the 4-position, and the methyl carbons. |

| Mass Spec (ESI+) | A molecular ion peak corresponding to the free amine [M+H]⁺. |

| FTIR | Characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching, and C-O stretching. |

| HPLC | A single major peak indicating high purity (typically >98%). |

| Elemental Analysis | The percentage composition of C, H, Cl, N, and O should be consistent with the molecular formula C₇H₁₆ClNO. |

Applications in Drug Discovery and Development

The 2,2-dimethyl-tetrahydropyran-4-ylamine scaffold is a valuable building block in medicinal chemistry due to its favorable physicochemical properties and its ability to be incorporated into a wide range of molecular architectures.

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] Its utility stems from the presence of a primary amine, which serves as a versatile functional group for the introduction of various substituents through reactions such as amidation, alkylation, and sulfonylation. The tetrahydropyran ring provides a degree of conformational constraint, which can be advantageous for optimizing binding to a biological target.

Therapeutic Targets and Indications

Derivatives of substituted aminotetrahydropyrans have shown promise in a variety of therapeutic areas. Of particular note is their investigation in the context of:

-

Central Nervous System (CNS) Disorders: The lipophilicity and hydrogen bonding capacity of the tetrahydropyran motif can facilitate crossing the blood-brain barrier, making it a suitable scaffold for CNS-acting drugs.[3]

-

Metabolic Diseases: Aryl amino-tetrahydropyran derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[1]

Illustrative Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors. By inhibiting DPP-4, these drugs prevent the degradation of incretin hormones such as GLP-1, leading to enhanced insulin secretion and improved glycemic control.

Caption: Mechanism of action of DPP-4 inhibitors.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

-

Hazard Identification: Based on data for the free amine and related compounds, the hydrochloride salt should be handled as a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 2-8°C is recommended to ensure long-term stability.[3]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, combined with its favorable physicochemical properties as a hydrochloride salt, make it an attractive starting point for the synthesis of novel drug candidates. The synthetic route via reductive amination is robust and amenable to scale-up, and the compound's utility has been demonstrated in the development of therapeutics for a range of diseases. As the demand for novel and effective medicines continues to grow, the strategic application of privileged scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

MySkinRecipes. (n.d.). 2,2-Dimethyltetrahydro-2h-pyran-4-aminehydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. In PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. 2,2-Dimethyltetrahydro-2h-pyran-4-aminehydrochloride [myskinrecipes.com]

- 4. echemi.com [echemi.com]

Foreword: The Foundational Role of Solubility in Scientific Advancement

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

In the landscape of drug discovery and chemical synthesis, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility characteristics is paramount. Poor solubility can cripple an otherwise promising drug candidate, leading to low bioavailability, challenging formulations, and unreliable in vitro assay results.[1] This guide is dedicated to a specific yet representative molecule: this compound. While specific experimental data for this compound is not widely published, this document serves as a comprehensive framework for its characterization. We will dissect the theoretical underpinnings that govern its solubility and provide robust, field-proven experimental protocols for its precise measurement. This guide is structured to empower the scientist not just with data, but with a deep, causal understanding of the principles at play.

Physicochemical Profile: A Predictive Foundation

Before embarking on experimental determination, a thorough analysis of the molecule's inherent physicochemical properties provides a predictive lens through which we can anticipate its solubility behavior.

The target molecule is the hydrochloride salt of 2,2-dimethyl-tetrahydro-pyran-4-ylamine. The formation of a salt from a parent amine is a common strategy to enhance aqueous solubility.[2][3]

| Property | Value / Prediction | Rationale & Significance |

| Molecular Formula | C₇H₁₅NO · HCl | Derived from the structure of the free base.[4] |

| CAS Number | 90048-31-0 | Unique identifier for the hydrochloride salt.[5] |

| Molecular Weight | 165.66 g/mol | Calculated from the molecular formula (Free Base MW: 129.20 g/mol + HCl MW: 36.46 g/mol ).[4] |

| Predicted pKa | ~10.5 | The amine is a secondary-like aliphatic amine. Such amines typically have a pKa in the 10-11 range. This value is the inflection point for its pH-dependent solubility profile. |

| Predicted LogP (Free Base) | 0.9027 | This computed value for the free base suggests moderate lipophilicity.[4] The salt form will be significantly more hydrophilic. |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | This value for the free base indicates good potential for membrane permeability.[4] |

The Theoretical Framework: Why Solubility Behaves the Way It Does

The solubility of an ionizable compound like an amine hydrochloride is not a single value but a profile that is highly dependent on its environment.

The Primacy of pH and Ionization

The solubility of this compound is inextricably linked to the pH of the aqueous medium. The amine functional group can exist in a protonated (ionized) state or a neutral (non-ionized) free base state. The equilibrium between these two forms is dictated by the solution's pH and the amine's pKa, a relationship elegantly described by the Henderson-Hasselbalch equation .

At pH < pKa: The amine is predominantly in its protonated, cationic form (R-NH₃⁺). As a salt, this form is ionic and exhibits significantly higher solubility in polar solvents like water.

At pH > pKa: The equilibrium shifts, and the amine deprotonates to its neutral, free base form (R-NH₂). This form is less polar and has a much lower intrinsic solubility (S₀), causing it to precipitate from the solution as its solubility limit is exceeded.[6][7]

This relationship is visually captured in the following diagram, which illustrates the logical connection between pH, the dominant chemical species, and the resulting solubility profile.

Caption: Logical flow from solution pH to the resulting solubility.

The Influence of the Solid State: Polymorphism

It is crucial for the researcher to recognize that the solid form of the compound profoundly impacts its solubility. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[8][9] These different forms, or polymorphs, can have distinct physical properties, including melting point, stability, and, most importantly, solubility.[10][11]

-

Metastable vs. Stable Forms: A metastable polymorph is thermodynamically less stable and will generally exhibit higher solubility than the most stable form.[12]

-

Experimental Causality: When measuring solubility, particularly thermodynamic solubility, the system may undergo a solution-mediated phase transformation, where a more soluble metastable form dissolves and the less soluble, stable form crystallizes out.[12] It is therefore imperative to characterize the solid form both before and after the solubility experiment (e.g., by XRPD) to ensure the data corresponds to a known and stable crystalline form.

Experimental Determination of Solubility: A Methodological Guide

Accurate solubility data can only be derived from meticulously executed experiments. The choice of method depends on the stage of research; high-throughput kinetic assays are suited for early discovery, while the more resource-intensive thermodynamic methods are the gold standard for lead optimization and development.[1][13][14]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the definitive standard.[1][15] It relies on allowing a suspension of the compound to reach equilibrium in a specific solvent system.

Experimental Protocol: Shake-Flask

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert vial. The presence of undissolved solid must be visible throughout the experiment.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; a minimum of 24 hours is standard, with 48-72 hours being preferable to ensure equilibrium is reached, especially if polymorphic transformations are possible.[15]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by careful removal of the supernatant. Alternatively, filtration through a low-binding filter (e.g., 0.22 µm PVDF) can be used.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be run in parallel to ensure accurate quantification.

Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility Determination

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[16] It measures the concentration at which a compound precipitates when its DMSO stock is diluted into an aqueous buffer.

Experimental Protocol: Kinetic Solubility (Nephelometry)

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plating: Dispense a small volume of the DMSO stock solution (e.g., 1-2 µL) into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

-

Incubation: Mix the plate and incubate at a controlled temperature for a defined period (e.g., 2 to 24 hours).[13][16]

-

Detection: Measure the amount of precipitate formed. This is commonly done using laser nephelometry, which measures light scattering caused by insoluble particles.[17] The concentration at which the signal rises significantly above the background is reported as the kinetic solubility.

Workflow: Kinetic Solubility

Caption: Workflow for High-Throughput Kinetic Solubility.

Data Presentation and Summary

Generated solubility data should be presented clearly and concisely, always specifying the conditions under which it was measured.

Table 1: Example Data Reporting for this compound

| Method | Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Solid Form Post-Assay |

| Thermodynamic | Purified Water | 5.5 | 25 | Experimental Value | Calculated Value | Form I (via XRPD) |

| Thermodynamic | PBS | 7.4 | 25 | Experimental Value | Calculated Value | Form I (via XRPD) |

| Thermodynamic | 0.1 N HCl | 1.0 | 25 | Experimental Value | Calculated Value | Form I (via XRPD) |

| Kinetic | PBS | 7.4 | 25 | Experimental Value | Calculated Value | N/A |

Conclusion

The solubility of this compound is not a static figure but a dynamic property governed by a triad of factors: the intrinsic physicochemical nature of the molecule, the pH of its environment, and the specific solid-state form being studied. As a salt of a basic amine, it is expected to exhibit favorable aqueous solubility at acidic to neutral pH, with solubility decreasing significantly in basic conditions due to conversion to its less soluble free base. This guide has provided the essential theoretical framework to understand these phenomena and the detailed, actionable protocols required to measure them accurately. For any scientist working with this molecule, or any ionizable compound, the application of these principles and methods is not merely best practice—it is fundamental to the integrity and success of their research.

References

-

PubChem Compound Summary for CID 3809203, 2,2-dimethyloxan-4-amine. National Center for Biotechnology Information. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

pH and Solubility. YouTube. [Link]

-

Crystal Polymorphism in Pharmaceutical Science. ResearchGate. [Link]

-

Estimation of the Solubility of Metastable Polymorphs: A Critical Review. ACS Publications. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of Amines. University of Calgary. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

-

The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. oit.edu [oit.edu]

- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. jocpr.com [jocpr.com]

- 9. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. inventivapharma.com [inventivapharma.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride stability profile

An In-Depth Technical Guide to the Stability Profile of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Introduction

This compound is a substituted tetrahydropyran derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique structural scaffold, featuring a gem-dimethyl group on a saturated heterocyclic ring with a primary amine, makes it a key intermediate for the development of novel chemical entities. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's intrinsic stability is paramount. The stability profile dictates storage conditions, informs formulation strategies, and is a critical component of regulatory submissions, ensuring the quality, safety, and efficacy of any resulting product.

This technical guide provides a comprehensive analysis of the stability of this compound. Moving beyond a simple listing of facts, this document delves into the causal mechanisms behind potential degradation pathways and presents robust, self-validating experimental protocols for stability assessment. The insights and methodologies detailed herein are designed to empower scientists to anticipate challenges, develop stability-indicating analytical methods, and make informed decisions throughout the development lifecycle.

Physicochemical Properties and Structural Foundation

The stability of a molecule is intrinsically linked to its physical and chemical properties. This compound is a hydrochloride salt, a formulation choice that typically enhances aqueous solubility and handling compared to its free base form.[1] Key properties are summarized below.

Table 1: Physicochemical Properties of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine and its Hydrochloride Salt

| Property | Value | Source |

| IUPAC Name | (2,2-dimethyl-tetrahydro-2H-pyran-4-yl)amine hydrochloride | - |

| Synonyms | 4-Amino-2,2-dimethyltetrahydropyran hydrochloride | [2] |

| CAS Number | 25850-22-0 (Free Base) | [2][3][4] |

| Molecular Formula | C₇H₁₅NO · HCl | [4] |

| Molecular Weight | 165.66 g/mol (Hydrochloride Salt) | [2] |

| Appearance | Liquid (Free Base) | [3] |

| Boiling Point | 170.3°C at 760 mmHg (Free Base) | [3] |

| Recommended Storage | 4°C, protect from light | [3][4] |

The recommendation to "protect from light" is a significant indicator of potential photosensitivity, a critical factor that will be explored in detail.[3][4]

Strategic Approach to Stability Assessment: Forced Degradation

To elucidate the intrinsic stability of a molecule, a forced degradation (or stress testing) study is the cornerstone of the investigation.[5][6] This process involves subjecting the compound to conditions more severe than accelerated storage to provoke degradation. The primary objectives are twofold: to identify likely degradation products and to develop and validate a stability-indicating analytical method (SIAM) , which is capable of separating the intact active pharmaceutical ingredient (API) from all potential impurities and degradants.[6][7] A typical degradation of 5-20% is targeted to ensure that secondary and tertiary degradation is minimized, providing a clear picture of the primary pathways.[5]

The logical workflow for a comprehensive forced degradation study is outlined below.

Hydrolytic Stability Profile

Hydrolysis involves the cleavage of chemical bonds by water. For 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl, two primary sites are of interest: the ether linkage within the pyran ring and the C-N bond of the amine. While ethers are generally stable, extreme pH conditions combined with heat can catalyze ring-opening. The amine group itself is typically stable to hydrolysis.

Causality and Potential Degradation Pathway

In an aqueous solution, the hydrochloride salt will create a mildly acidic environment. Under forced acidic conditions (e.g., with HCl), protonation of the ether oxygen can activate the ring for nucleophilic attack by water, leading to a ring-opened diol structure. In strongly basic conditions, direct nucleophilic attack is less likely, suggesting greater stability.

Experimental Protocol: Hydrolytic Stress Testing

Rationale: This protocol uses standard acid (HCl) and base (NaOH) to cover the pH spectrum. Elevated temperature is used to accelerate degradation to a reasonable timeframe. A neutral condition (water) serves as a control.

-

Preparation: Prepare a stock solution of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine HCl at a concentration of 1 mg/mL in methanol or acetonitrile.

-

Acid Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N HCl.

-

Cap the vial and heat at 60°C for 24 hours.

-

Cool the solution and neutralize with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Base Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N NaOH.

-

Cap the vial and heat at 60°C for 24 hours.

-

Cool the solution and neutralize with an equivalent amount of 0.1 N HCl before analysis.

-

-

Neutral Hydrolysis:

-

Transfer 1 mL of the stock solution to a vial and add 1 mL of purified water.

-

Cap the vial and heat at 60°C for 24 hours.

-

-

Analysis: Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC method.

Oxidative Stability Profile

Oxidation is a common degradation pathway for many pharmaceuticals. The subject molecule contains two moieties susceptible to oxidation: the primary amine and the ether linkage. Studies on related tetrahydropyran structures, such as 4-Methyltetrahydropyran, confirm that degradation can be initiated by hydrogen abstraction from the carbon adjacent to the ether oxygen (C2 position).[8] Furthermore, primary amines are well-known to undergo oxidative degradation.[9][10]

Causality and Potential Degradation Pathways

-

Amine Oxidation: The primary amine can be oxidized to form a hydroxylamine or further to a nitroso derivative. Deamination to form the corresponding ketone (2,2-Dimethyl-tetrahydro-pyran-4-one) is also a highly plausible pathway.

-

Ether Oxidation: Radical abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen can lead to the formation of hydroperoxides, which can subsequently degrade to ring-opened products or other oxidized species.[8] The presence of metal ions can catalyze this process significantly.[9]

Experimental Protocol: Oxidative Stress Testing

Rationale: Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for forced degradation studies as it mimics potential oxidative stress from peroxides that may form in excipients.

-

Preparation: Prepare a 1 mg/mL stock solution of the compound as described previously.

-

Oxidative Stress:

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 3% hydrogen peroxide solution.

-

Cap the vial and keep it at room temperature for 24 hours, protected from light.

-

-

Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

-

Analysis: Analyze the stressed and control samples by HPLC. If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60°C).

Thermal and Photostability Profiles

Thermal and photolytic degradation are critical parameters defined by ICH guidelines. The recommended storage conditions for this compound already suggest sensitivity to at least one of these factors.[3][4]

Thermal Stability

Causality: Thermal stress provides the energy to overcome activation barriers for decomposition. For a relatively simple molecule, this might lead to fragmentation or polymerization at very high temperatures. A related compound, Tetrahydro-4H-pyran-4-one, is noted to be stable at ambient temperatures but may degrade at elevated temperatures.[11]

Experimental Protocol: Thermal Stress Testing

-

Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 70°C in a thermostatically controlled oven for 48 hours.

-

Solution State: Prepare a 1 mg/mL solution of the compound, cap the vial tightly, and heat at 70°C for 48 hours.

-

Analysis: For the solid-state sample, dissolve it in a suitable solvent to the target concentration. Analyze both solid and solution-state samples by HPLC.

Photostability

Causality: Exposure to light, particularly UV radiation, can promote molecules to an excited state, leading to the formation of free radicals and subsequent degradation. The recommendation to store this compound protected from light strongly implies a susceptibility to photolytic degradation.[3][4]

Experimental Protocol: Photostability Testing (ICH Q1B) Rationale: This protocol follows the ICH Q1B guideline to ensure standardized and regulatory-compliant testing.

-

Sample Preparation:

-

Prepare solid-state samples as described for thermal testing.

-

Prepare a 1 mg/mL solution in a suitable solvent.

-

Prepare "dark" control samples for both solid and solution states by wrapping them in aluminum foil.

-

-

Exposure: Place the unwrapped and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Analysis: Analyze all samples (exposed and dark controls) by HPLC. Significant degradation in the exposed sample compared to the dark control indicates photolytic instability.

A Stability-Indicating Analytical Method (SIAM)

A robust analytical method is the linchpin of any stability study. The method must be able to quantify the decrease in the parent compound while simultaneously detecting and resolving all degradation products.

Protocol: High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: Reversed-phase HPLC is ideal for separating small organic molecules of varying polarity. A gradient elution is chosen to ensure that both the relatively polar parent amine and potentially less polar or more polar degradants are well-resolved. UV detection provides quantification, while Mass Spectrometry (MS) is indispensable for the identification of unknown degradants.

Table 2: Example HPLC-UV/MS Method Parameters

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column with good retention for organic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic mobile phase to ensure the amine is protonated for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 20 min | A wide gradient is necessary to elute a broad range of potential degradation products. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard injection volume. |

| UV Detection | 210 nm | Wavelength suitable for detecting compounds without strong chromophores. |

| MS Detection | ESI+ | Electrospray Ionization in positive mode is ideal for detecting protonated amines. |

Summary and Conclusions

The stability of this compound is a critical attribute for its successful application in research and development. This guide has established a framework for its comprehensive evaluation based on established scientific principles and regulatory expectations.

Table 3: Predicted Stability Profile Summary

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acid Hydrolysis | Potentially Unstable at High Temp. | Ring-opened diol |

| Base Hydrolysis | Likely Stable | - |

| Oxidation (H₂O₂) | Susceptible | Deamination product (ketone), N-oxide, ring-oxidized/cleaved products |

| Thermal (Solid/Sol'n) | Stable at Ambient, Unstable at High Temp. | Fragmentation products |

| Photolysis (ICH Q1B) | Susceptible | Radical-induced products, potentially similar to oxidative degradants |

References

-

MDPI. 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Available from: [Link]

- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

PubChem. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203. Available from: [Link]

-

ScienceScholar. Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available from: [Link]

-

PubChem. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159. Available from: [Link]

-

World Anti-Doping Agency. The Prohibited List. Available from: [Link]

-

ResearchGate. Oxidative Degradation of Amines With High-Temperature Cycling. Available from: [Link]

-

PubMed. Forced degradation study of thiocolchicoside: characterization of its degradation products. Available from: [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Journal of the American Chemical Society. Beyond the Multicomponent Debus–Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3-Connected aea Topology Three-Dimensional Imidazole-Linked COF for Sustainable Wastewater Treatment. Available from: [Link]

-

ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available from: [Link]

-

Wiley Online Library. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Available from: [Link]

-

The University of Texas at Austin. Oxidative degradation of amine solvents for CO2 capture. Available from: [Link]

-

ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

-

ResearchGate. Oxidative Degradation of Amine Solvents for CO2 Capture. Available from: [Link]

-

YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. Available from: [Link]

-

PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available from: [Link]

-

ResearchGate. Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Available from: [Link]

Sources

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 2. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Dimethyltetrahydro-2H-pyran-4-ylamine | 25850-22-0 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectral Analysis of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine Hydrochloride

Molecular Structure and Chemical Properties

2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride is the salt formed from the reaction of the primary amine, 2,2-dimethyl-tetrahydro-pyran-4-ylamine, with hydrochloric acid. This conversion from the free base to the hydrochloride salt significantly alters its physical properties, such as solubility and melting point, and has a distinct impact on its spectral characteristics.

| Property | Value | Source |

| Chemical Formula (Free Base) | C₇H₁₅NO | [1][2] |

| Molecular Weight (Free Base) | 129.20 g/mol | [1][2] |

| Chemical Formula (Hydrochloride) | C₇H₁₆ClNO | N/A |

| Molecular Weight (Hydrochloride) | 165.66 g/mol | N/A |

The tetrahydropyran ring is expected to adopt a chair conformation, with the substituents occupying either axial or equatorial positions. The stereochemistry at the C-4 position will influence the precise spectral details, particularly in NMR. This guide will consider the general features applicable to either stereoisomer.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine group to form the hydrochloride salt induces significant changes in the chemical environment of nearby nuclei, which are reflected in the NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the gem-dimethyl groups, the methylene protons of the tetrahydropyran ring, the methine proton at the C-4 position, and the ammonium protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -C(CH₃)₂ | ~1.2 - 1.4 | Singlet (s) | 6H | The two methyl groups are chemically equivalent and show no coupling to other protons, resulting in a single, intense peak. |

| -CH₂- (ring) | ~1.5 - 2.2 | Multiplets (m) | 4H | The methylene protons at C-3 and C-5 are diastereotopic and will show complex splitting patterns due to both geminal and vicinal coupling. |

| -CH-NH₃⁺ | ~3.0 - 3.5 | Multiplet (m) | 1H | This proton is adjacent to the electron-withdrawing ammonium group, causing a downfield shift.[3] It will be split by the adjacent methylene protons. |

| -O-CH₂- (ring) | ~3.5 - 4.0 | Multiplets (m) | 2H | The methylene protons at C-6 are adjacent to the electronegative oxygen atom, resulting in a downfield shift. |

| -NH₃⁺ | ~7.5 - 8.5 | Broad singlet (br s) | 3H | The ammonium protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices for dissolving the hydrochloride salt. In CD₃OD, the acidic -NH₃⁺ protons may exchange with deuterium, causing this signal to diminish or disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Due to the symmetry of the gem-dimethyl group, a total of 6 distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(CH₃)₂ | ~25 - 35 | The two methyl carbons are equivalent. |

| -C(CH₃)₂ | ~70 - 75 | The quaternary carbon of the gem-dimethyl group. |

| -CH₂- (ring, C-3 & C-5) | ~35 - 45 | Methylene carbons adjacent to the CH-NH₃⁺ group. |

| -CH-NH₃⁺ (ring, C-4) | ~45 - 55 | The carbon directly attached to the nitrogen is deshielded.[3] Protonation of the amine further shifts this signal downfield compared to the free base. |

| -O-CH₂- (ring, C-6) | ~60 - 70 | The carbon adjacent to the ring oxygen is significantly deshielded. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and aspects of the structure.

Expert Insight: For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method. The analysis will detect the protonated free base, [M+H]⁺, where 'M' is the free amine. The chloride ion is not typically observed.

Expected Molecular Ion: The free base, 2,2-dimethyl-tetrahydro-pyran-4-ylamine, has a molecular weight of 129.20 g/mol .[1][2] In an ESI-MS spectrum, the expected molecular ion peak would be at m/z 130.1, corresponding to the protonated molecule [C₇H₁₅NO + H]⁺.

Predicted Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by an alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[4] For this molecule, this would involve the cleavage of the C4-C3 or C4-C5 bond. A subsequent ring-opening and further fragmentation could lead to characteristic neutral losses. The presence of the gem-dimethyl group at the 2-position will influence the fragmentation pathways.

Caption: A generalized workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The transformation of the primary amine to its hydrochloride salt results in very distinct and characteristic changes in the IR spectrum.

Key Spectral Features:

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| N-H Stretch (in -NH₃⁺) | 3200 - 2800 | Broad, strong envelope | This is the most characteristic feature of a primary amine salt. The broadness is due to hydrogen bonding. This band often overlaps with the C-H stretching region.[5] |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Sharp peaks | These peaks will appear superimposed on the broad N-H stretching band. |

| N-H Bend (in -NH₃⁺) | ~1620 - 1560 | Medium to strong | This corresponds to the asymmetric and symmetric bending vibrations of the ammonium group. |

| C-O Stretch (Ether) | ~1100 - 1050 | Strong, sharp | Characteristic stretching vibration of the C-O-C bond within the tetrahydropyran ring. |

Trustworthiness through Comparison: The most reliable way to confirm the formation of the hydrochloride salt is to compare the IR spectrum of the product with that of the starting free amine. The free amine would show two sharp N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending vibration around 1650-1580 cm⁻¹.[6] The disappearance of these sharp peaks and the appearance of the broad ammonium stretching band is definitive evidence of salt formation.[5]

Experimental Protocols

To ensure the acquisition of high-quality spectral data, standardized and validated protocols are essential.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to the sample.

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required.

-

Process the data similarly to the ¹H spectrum.

-

ESI-MS Sample Preparation and Analysis

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a dilute solution for analysis by taking a small aliquot (e.g., 10 µL) of the stock and diluting it into 1 mL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters:

-

Set the instrument to positive ion mode.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

IR Spectroscopy Sample Preparation (Solid)

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).[8]

-

Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Acquire the spectrum using an FTIR spectrometer.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample plate in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

This guide provides a detailed, predictive framework for the spectral analysis of this compound. By understanding the expected chemical shifts, fragmentation patterns, and characteristic infrared absorptions, researchers can confidently identify and characterize this compound. The key to successful structural elucidation lies in the synergistic use of these complementary spectroscopic techniques, with a keen eye for the specific spectral features that arise from the formation of the hydrochloride salt.

References

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,2-dimethyloxan-4-amine. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

University of California, Davis. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Chemistry LibreTexts. (2023). 20.10: Fragmentation of Amines. [Link]

-

University of California, San Diego. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. orgchemboulder.com [orgchemboulder.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a novel building block in medicinal chemistry and drug development, 2,2-Dimethyl-tetrahydro-pyran-4-ylamine hydrochloride presents both significant synthetic potential and specific handling challenges. This guide provides an in-depth analysis of its chemical characteristics, potential hazards, and the necessary protocols for its safe handling, storage, and disposal. By integrating data from safety data sheets, principles of laboratory safety for amine compounds, and emergency preparedness, this document serves as an essential resource for ensuring a safe and efficient research environment.

Compound Profile and Hazard Identification

This compound is a heterocyclic amine salt. The presence of the amine group and the hydrochloride form dictates its primary chemical reactivity and toxicological profile. While comprehensive toxicological data for this specific compound is not extensively documented, information from structurally related compounds and general knowledge of amine hydrochlorides allows for a robust hazard assessment.[1]

1.1. Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO·HCl | Inferred |

| Molecular Weight | 165.66 g/mol | Inferred |

| Appearance | Likely a white to off-white solid | General knowledge |

| Solubility | Expected to be soluble in water and lower alcohols | General knowledge |

1.2. Hazard Classification

Based on available safety data sheets for similar compounds, this compound should be treated as a hazardous substance with the following classifications:

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Causes serious eye damage |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed |

This classification is based on data for similar compounds and should be considered provisional until specific toxicological data becomes available.

Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is the cornerstone of laboratory safety. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential.

2.1. Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is mandatory when handling the solid material to avoid inhalation of dust particles.[1][4]

-

Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is critical in case of accidental exposure.[3]

2.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.[5][6][7]

-

Eye and Face Protection: Chemical safety goggles are required at all times.[8][9] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10][11]

-

Skin Protection:

-

Respiratory Protection: For most laboratory-scale operations under a fume hood, respiratory protection is not required. However, if there is a potential for aerosolization or if handling large quantities, a NIOSH-approved respirator may be necessary.[1][5]

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the integrity of the compound.

3.1. Handling

-

Do not breathe dust.[2]

-

Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

-

When preparing solutions, always add the solid to the solvent slowly. For acidic or basic solutions, always add the acid or base to water, never the other way around.[12]

3.2. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13]

-

Keep away from heat, sparks, and open flames.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

-

Ensure the storage area is clearly labeled and accessible only to authorized personnel.

Emergency Procedures: Spill and Exposure Response

A well-defined emergency plan is crucial for mitigating the consequences of a spill or accidental exposure.

4.1. Spill Response

In the event of a chemical spill, the primary responsibility lies with the individual who caused it to ensure a prompt and proper clean-up.[14]

Caption: Step-by-step workflow for responding to a chemical spill.

4.1.1. Minor Spill (Contained and manageable by laboratory personnel)

-

Alert personnel in the immediate area.

-

Don appropriate PPE .[14]

-

Contain the spill using an inert absorbent material like vermiculite or sand.[15][16][17]

-

Gently sweep the absorbed material into a designated hazardous waste container.[15] Avoid creating dust.[1]

-

Decontaminate the spill area with a suitable solvent and clean with soap and water.

-

Properly label the waste container and arrange for disposal according to institutional guidelines.[15]

4.1.2. Major Spill (Large volume, highly dispersed, or in a poorly ventilated area)

-

Evacuate the laboratory immediately.[14]

-

Alert others in the vicinity and activate the fire alarm if necessary.

-

Contact the institution's emergency response team.

-

Provide them with the identity of the spilled material and any other relevant information.

4.2. First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use clearly labeled, sealed, and compatible containers for waste collection.[1]

-

Disposal Method: Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[1][2] Do not dispose of down the drain or in regular trash.

Conclusion

While this compound is a valuable tool in research and development, its potential hazards necessitate a culture of safety and preparedness. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and ensure a safe laboratory environment.

References

- Chem-Impex International, Inc. (n.d.). MSDS of (4-aMinomethyl-tetrahydro-pyran-4-YL)-dimethyl-amine.

-

PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. Retrieved from [Link]

-

Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Dalchem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

Florida State University Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

- Tri-iso. (n.d.). Material Safety Data Sheet.

-

Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

-

NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. Retrieved from [Link]

-

OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

- American Chemical Society. (n.d.). Guide for Chemical Spill Response.

- Resyn Biosciences. (n.d.). MSDS Amine.

- Brigham Young University. (n.d.). A Chemists' Guide to PPE.

-

United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. fishersci.com [fishersci.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. resynbio.com [resynbio.com]

- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 6. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]

- 7. safety.chem.byu.edu [safety.chem.byu.edu]

- 8. hazmatschool.com [hazmatschool.com]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. tri-iso.com [tri-iso.com]

- 11. epa.gov [epa.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 17. Guide for Chemical Spill Response - American Chemical Society [acs.org]

Synthesis of 2,2-dimethyltetrahydropyran-4-one: A Senior Application Scientist's In-Depth Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydropyranone Core

The 2,2-dimethyltetrahydropyran-4-one scaffold is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, non-planar structure, featuring a gem-dimethyl group that imparts steric hindrance and modulates lipophilicity, makes it an attractive component for introducing conformational constraint in bioactive molecules. This can lead to enhanced target selectivity, improved metabolic stability, and favorable pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic routes to this valuable precursor, delving into the mechanistic rationale behind the chosen methodologies and offering detailed, field-proven protocols.

Primary Synthetic Pathway: A Multi-Step Approach from Simple Precursors

A robust and scalable synthesis of 2,2-dimethyltetrahydropyran-4-one has been well-documented, proceeding through a sequence of reliable and well-understood transformations. This pathway begins with readily available starting materials and culminates in the target molecule via a key hydration and intramolecular cyclization step.

Overall Synthetic Strategy

The synthesis initiates with the coupling of a vinyl group to an acetylenic alcohol, followed by a mercury-catalyzed hydration that triggers an intramolecular cyclization to form the tetrahydropyranone ring. The overall transformation is depicted below.

Caption: High-level overview of the primary synthetic route.

Part 1: Synthesis of the Alkynol Intermediate

The first critical step involves the construction of the C6 backbone of the target molecule through a Sonogashira coupling reaction.

Step 1: Sonogashira Coupling